3-Hydroxy-3-mercaptomethylquinuclidine

Description

Structure

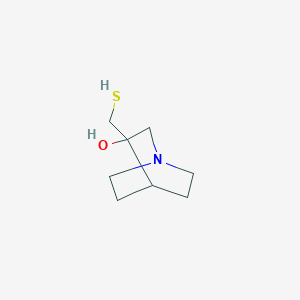

3D Structure

Properties

IUPAC Name |

3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEOJOQKVZXCRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CS)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456118 |

Source

|

| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107220-26-8 |

Source

|

| Record name | 3-hydroxy-3-mercaptomethylquinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-3-(mercaptomethyl)quinuclidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine: A Technical Guide

This document provides a detailed overview of the synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine, a chiral building block with applications in medicinal chemistry, notably as a precursor for muscarinic agonists. The synthesis outlined herein is based on the enantioselective preparation of (S)-3-hydroxy-3-mercaptomethylquinuclidine as described by Bös and Canesso in 1994.[1]

Synthetic Strategy Overview

The synthesis of (S)-3-hydroxy-3-mercaptomethylquinuclidine is achieved through a multi-step sequence starting from commercially available pyridine-4-carboxaldehyde. The key steps involve the construction of the quinuclidine ring system, followed by an asymmetric epoxidation to introduce the desired stereochemistry, and subsequent ring-opening of the epoxide to install the hydroxymethyl and mercaptomethyl groups.

Experimental Protocols

The following sections detail the experimental procedures for the key transformations in the synthesis of (S)-3-hydroxy-3-mercaptomethylquinuclidine.

Step 1: Preparation of N-Boc-4-hydroxyacetylpiperidine (4)

To a cooled (0 °C) solution of 4-hydroxyacetylpiperidine hydrochloride (3) (1.8 g, 10 mmol) in 10 ml of water, a solution of Boc-anhydride (2.4 g, 11 mmol) in 5 ml of dioxane was added, followed by 10% aqueous sodium hydroxide (5 ml). The reaction mixture was stirred for 2 hours and then extracted with dichloromethane. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to yield the product as a colorless oil.[1]

Step 2: Preparation of N-Boc-4-(1-hydroxyethylidene)piperidine (6)

A solution of N-Boc-4-hydroxyacetylpiperidine (4) (3.26 g, 13.4 mmol) in 15 ml of hexamethyldisilazane was heated at 100 °C for 1 hour. The solvent was removed under reduced pressure. The residue was dissolved in 20 ml of THF and added to a solution of methyltriphenylphosphonium bromide (5.4 g, 15 mmol) and n-BuLi (15 mmol) in 18 ml of THF/hexane (2:1) at 0 °C. The reaction mixture was stirred for 2 hours at room temperature, quenched with 10 ml of H2O and 5 ml of 2N HCl, and extracted with ether. The combined organic layers were dried (Na2SO4) and evaporated. The crude product was purified by column chromatography (ethyl acetate/hexane, 2:3) to afford the allylic alcohol (6) as a colorless oil.[1]

Step 3: Asymmetric Epoxidation to form Epoxide (7)

The allylic alcohol (6) was subjected to a catalytic modification of the Sharpless asymmetric epoxidation. This reaction proceeded to give the corresponding epoxide (7) in good yield and high enantiomeric excess.[1]

Step 4: Transformation of Epoxide (7) to (S)-3-hydroxy-3-mercaptomethylquinuclidine (11)

The epoxide (7) was transformed into the final product, (S)-3-hydroxy-3-mercaptomethylquinuclidine (11), in a 4-step sequence. The specific details of these four steps were not fully elaborated in the abstract, but they involve the opening of the epoxide ring and the introduction of the mercaptomethyl group.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of intermediates leading to (S)-3-hydroxy-3-mercaptomethylquinuclidine.

| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (%) |

| 1 | N-Boc-4-hydroxyacetylpiperidine (4) | 4-hydroxyacetylpiperidine hydrochloride (3) | Boc-anhydride, NaOH | 97 | N/A |

| 2 | N-Boc-4-(1-hydroxyethylidene)piperidine (6) | N-Boc-4-hydroxyacetylpiperidine (4) | Hexamethyldisilazane, Methyltriphenylphosphonium bromide, n-BuLi | 61 | N/A |

| 3 | Epoxide (7) | N-Boc-4-(1-hydroxyethylidene)piperidine (6) | Sharpless epoxidation reagents | 75 | 94 |

Synthetic Workflow

The overall synthetic workflow for the preparation of (S)-3-hydroxy-3-mercaptomethylquinuclidine is depicted in the following diagram.

Caption: Synthetic pathway to (S)-3-Hydroxy-3-mercaptomethylquinuclidine.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-3-mercaptomethylquinuclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-mercaptomethylquinuclidine is a chiral building block of significant interest in medicinal chemistry, particularly in the synthesis of selective M1 muscarinic receptor agonists. Despite its importance, a comprehensive profile of its experimentally determined physicochemical properties is notably absent in publicly available literature. This guide synthesizes the available information on this compound, provides context through data from its structural analog, 3-Quinuclidinol, and outlines standard experimental protocols for the determination of key physicochemical parameters. Furthermore, it visualizes the general signaling pathway relevant to its therapeutic target.

Introduction

This compound, with the chemical formula C₈H₁₅NOS, is a heterocyclic compound featuring a quinuclidine core.[1][2] This core structure is a key pharmacophore in a variety of biologically active molecules. The presence of both a hydroxyl and a mercaptomethyl group at the C3 position introduces chirality and provides functional handles for further chemical modification. Notably, this compound serves as a crucial intermediate in the synthesis of potential therapeutics for neurodegenerative disorders.[3] However, literature suggests the compound may be unstable, which could contribute to the scarcity of detailed experimental data.[3]

Physicochemical Properties

A thorough search of scientific databases reveals a significant lack of experimentally determined physicochemical data for this compound. The available information is summarized below.

Known Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NOS | PubChem[1] |

| Molecular Weight | 173.28 g/mol | precisionFDA[2] |

| Physical Description | Bright yellow solid | Semantic Scholar |

Predicted and Analog-Based Physicochemical Properties

Due to the absence of experimental data, computational prediction methods are often employed to estimate physicochemical properties.[4] While no specific predicted values for this compound were found, data for the closely related analog, 3-Quinuclidinol, can offer some insight into the properties of the quinuclidine core. It is crucial to note that the addition of the mercaptomethyl group will significantly influence these properties.

| Property | 3-Quinuclidinol | Source |

| pKa | 14.75 ± 0.20 (Predicted) | ChemicalBook[5] |

| logP | -0.07 | Chemsrc |

| Solubility | Soluble in aqueous acid (slightly), chloroform (sparingly), and methanol (slightly) | ChemicalBook[5] |

| Melting Point | 220-223 °C | ChemicalBook[5] |

| Boiling Point | 206.9 ± 23.0 °C at 760 mmHg (Predicted) | Chemsrc |

Experimental Protocols

The following sections describe standard experimental methodologies for determining the key physicochemical properties discussed. These are general protocols and would require optimization for the specific compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to a known concentration. The ionic strength of the solution is typically adjusted with a salt solution (e.g., 0.1 M KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[6]

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[7]

Determination of Solubility

Solubility is a fundamental property that affects a drug's bioavailability and formulation.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH).

-

Equilibration: The resulting suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: The saturated solution is filtered to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[8][9]

Determination of Melting Point

The melting point is a characteristic physical property of a pure solid compound and can be an indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.[10][11][12][13][14]

Biological Context and Signaling Pathway

Derivatives of this compound are being investigated as selective agonists for the M1 muscarinic acetylcholine receptor (M1AChR).[3] M1 receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system and are implicated in cognitive processes such as learning and memory.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist initiates a signaling cascade through the coupling to a Gq/11 G-protein.[15][16] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[17]

References

- 1. This compound | C8H15NOS | CID 11126763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 107220-26-8 | Benchchem [benchchem.com]

- 4. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1619-34-7 CAS MSDS (3-Quinuclidinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. ursinus.edu [ursinus.edu]

- 13. westlab.com [westlab.com]

- 14. alnoor.edu.iq [alnoor.edu.iq]

- 15. research.monash.edu [research.monash.edu]

- 16. portlandpress.com [portlandpress.com]

- 17. The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Quinuclidine Alkaloids: A Technical Guide for Researchers

Introduction: The quinuclidine ring system, a bicyclic bridged amine, forms the core scaffold of a diverse class of alkaloids with potent and varied physiological activities. From the historical antimalarial agent quinine to the powerful analgesic epibatidine, these natural products have captivated chemists and pharmacologists for centuries. This technical guide provides an in-depth overview of the discovery and isolation of key quinuclidine alkaloids, offering detailed experimental protocols, quantitative data, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Historical Perspective and Seminal Discoveries

The story of quinuclidine alkaloids is intrinsically linked to the history of medicine. The first and most famous members of this class are the Cinchona alkaloids, derived from the bark of the Cinchona tree, native to the Andean highlands of South America.[1] For centuries, indigenous populations used the bark to treat fevers.[2] Its introduction to Europe in the 17th century revolutionized the treatment of malaria.[3]

A pivotal moment in natural product chemistry occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active principles from Cinchona bark, naming them quinine and cinchonine.[4] This marked one of the first times an active compound was isolated from a medicinal plant, paving the way for modern pharmacology and drug development.[5]

Over a century later, the discovery of epibatidine in the 1970s from the skin of the Ecuadorian poison frog, Epipedobates anthonyi, opened a new chapter in quinuclidine alkaloid research.[6] Its structure was not fully elucidated until 1992.[6] Epibatidine exhibits analgesic potency 200 times that of morphine, acting via nicotinic acetylcholine receptors, highlighting the remarkable diversity of biological targets for this alkaloid class.[7]

Other notable quinuclidine alkaloids include lupinine, isolated from various Lupinus species, and epiquinamide, also found in Epipedobates tricolor.[8] The discovery of these compounds has expanded our understanding of the chemical diversity and therapeutic potential of this fascinating family of natural products.

Experimental Protocols for Isolation and Purification

The isolation of quinuclidine alkaloids from their natural sources typically involves acid-base extraction procedures, followed by chromatographic purification. The specific protocols vary depending on the source material and the target alkaloid.

Isolation of Quinine and Cinchonine from Cinchona Bark

Method 1: Classical Acid-Base Extraction

This traditional method remains a fundamental technique for the extraction of Cinchona alkaloids.

Protocol:

-

Alkalinization and Extraction: Powdered Cinchona bark (50 g) is moistened with a dilute ammonia solution and allowed to stand for one hour. Hot water is then added. After cooling, a slurry of calcium hydroxide (milk of lime) is added, and the mixture is evaporated to dryness. The dried material is then subjected to continuous extraction with toluene in a Soxhlet apparatus for 6 hours.

-

Acidic Extraction: The toluene extract, containing the free-base alkaloids, is then repeatedly extracted with dilute sulfuric acid. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic phase.

-

Crystallization: The acidic aqueous layers are combined and neutralized. Upon standing, the sulfates of the alkaloids, including quinine, cinchonine, and cinchonidine, will crystallize out of the solution.

-

Purification: The crude crystalline mixture is then dissolved in hot water and decolorized with activated charcoal. Quinine sulfate is less soluble and will crystallize first upon cooling. Further fractional crystallization can be employed to separate the different Cinchona alkaloids. Cinchonine can be further purified from the mother liquor by thin-layer and flash column chromatography.

Method 2: Microwave-Assisted Extraction (MAE)

A more modern and efficient approach for extracting quinine.

Protocol:

-

Extraction: Powdered Cinchona bark is extracted with a 65% aqueous ethanol solution at 130°C for 34 minutes in a microwave extractor.

-

Purification: The resulting extract is then subjected to standard acid-base workup and chromatographic purification as described above.

Method 3: Ultrasound-Assisted Extraction (UAE)

This method offers a rapid extraction at room temperature.

Protocol:

-

Extraction: Powdered Cinchona bark is extracted with a 61% aqueous ethanol solution at 25°C for 15 minutes using an ultrasonic bath.

-

Purification: The extract is then processed using acid-base extraction and chromatography.

Experimental Workflow for Cinchona Alkaloid Isolation

Caption: General workflow for the isolation of Cinchona alkaloids.

Isolation of Epibatidine from Epipedobates anthonyi Skin

General Approach:

-

Extraction: Skin secretions from E. anthonyi are typically extracted with methanol.

-

Preliminary Purification: The methanolic extract is subjected to a series of chromatographic steps, including gel filtration and high-performance liquid chromatography (HPLC), to separate the complex mixture of alkaloids present in the frog skin.

-

Bioassay-Guided Fractionation: Fractions are often screened for their biological activity (e.g., nicotinic receptor binding) to guide the isolation of the active compound, epibatidine.

Due to the practical limitations of natural sourcing, numerous total synthesis routes for epibatidine have been developed and are the preferred method for obtaining this compound.

Isolation of Lupinine from Lupinus species

Lupinine is a quinolizidine alkaloid found in various lupin species.

Protocol:

-

Acidic Extraction: Finely ground lupin seeds are homogenized with 0.5 N HCl and sonicated for 30 minutes. The mixture is then centrifuged, and the supernatant is collected.

-

Basification and Solvent Extraction: The acidic supernatant is adjusted to pH 10 with 1 N NaOH. The alkaloids are then extracted into an organic solvent such as dichloromethane.

-

Purification: The dichloromethane extract is concentrated, and the crude alkaloids are purified by preparative thin-layer chromatography (TLC) or column chromatography to yield pure lupinine.

Quantitative Data on Alkaloid Isolation

The yield and purity of isolated quinuclidine alkaloids are highly dependent on the natural source, the extraction method employed, and the purification techniques.

| Alkaloid | Natural Source | Extraction Method | Yield | Purity | Reference |

| Quinine | Cinchona officinalis bark | Microwave-Assisted | 3.93 ± 0.11 mg/g | >95% (after purification) | |

| Cinchona officinalis bark | Ultrasound-Assisted | 2.81 ± 0.04 mg/g | >95% (after purification) | ||

| Cinchona bark | Soxhlet (Methanol + 20% DEA) | 2.202% (dry wt.) | Not specified | ||

| Cinchonine | Cinchona bark | Supercritical Fluid Chromatography | 1.87% - 2.30% | Not specified | |

| Total Alkaloids | Cinchona bark | Supercritical Fluid Chromatography | 4.75% - 5.20% | Not specified | |

| Lupanine | Lupin bean wastewater | Nanofiltration + Solvent Extraction | ~95% recovery | ~78% | |

| Lupin bean wastewater | Nanofiltration + Solvent Extraction + MIP | 82.1% recovery | ~88% | ||

| Epiquinamide | Epipedobates tricolor skin | Methanol extraction & HPLC | 240 µg from 183 frogs | >99% | [7] |

Signaling Pathways of Quinuclidine Alkaloids

Quinuclidine alkaloids exert their biological effects by interacting with specific receptors, primarily neurotransmitter receptors.

Muscarinic Acetylcholine Receptor Signaling (Antagonized by Quinuclidinyl Benzilate)

Quinuclidinyl benzilate (QNB) is a potent antagonist of muscarinic acetylcholine receptors (mAChRs), particularly the M2 subtype. These are G-protein coupled receptors (GPCRs). The canonical signaling pathway upon M2 receptor activation (which is blocked by QNB) involves coupling to an inhibitory G-protein (Gi).

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. bioconductor.org [bioconductor.org]

- 4. renenyffenegger.ch [renenyffenegger.ch]

- 5. m.youtube.com [m.youtube.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 8. graphviz.org [graphviz.org]

Spectroscopic Analysis of 3-Hydroxy-3-mercaptomethylquinuclidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Hydroxy-3-mercaptomethylquinuclidine, a quinuclidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public literature, this document presents a detailed framework of the expected spectroscopic properties and standardized experimental protocols for its characterization. The methodologies and data presented herein are based on the known chemical structure of the compound and established principles of spectroscopic analysis.

Chemical Structure and Properties

This compound possesses a rigid bicyclic quinuclidine core, a tertiary alcohol, and a primary thiol group. These functional groups give rise to characteristic spectroscopic signatures that are key to its identification and characterization.

Molecular Formula: C₈H₁₅NOS[1]

Molecular Weight: 173.28 g/mol [1]

Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These are predicted values based on the chemical structure and typical ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.5 - 1.9 | m | 6H | Quinuclidine ring protons |

| ~ 2.5 - 2.8 | m | 6H | Quinuclidine ring protons adjacent to N |

| ~ 1.8 | t | 1H | Thiol proton (-SH) |

| ~ 2.9 | d | 2H | Methylene protons (-CH₂SH) |

| ~ 4.5 | s | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 20 - 30 | Quinuclidine ring carbons |

| ~ 45 - 55 | Quinuclidine ring carbons adjacent to N |

| ~ 35 | Methylene carbon (-CH₂SH) |

| ~ 75 | Quaternary carbon (-C-OH) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (alcohol) |

| 2550 - 2600 | Weak | S-H stretch (thiol) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1050 - 1150 | Strong | C-O stretch (tertiary alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Ratio | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular ion) |

| 156 | Medium | [M - OH]⁺ |

| 140 | Medium | [M - SH]⁺ |

| 126 | High | [M - CH₂SH]⁺ |

| 96 | High | Quinuclidine fragment |

Table 5: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~ 210 | Low | Ethanol | n → σ* transition (N, S, O lone pairs) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectroscopic analysis.

References

The Untapped Potential of Mercaptomethylquinuclidine Derivatives: A Technical Guide to Prospective Biological Activities

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of potent and selective ligands for various biological targets. The introduction of a mercaptomethyl side chain introduces a reactive and versatile functional group, opening avenues for novel molecular interactions and therapeutic applications. This whitepaper explores the potential biological activities of mercaptomethylquinuclidine derivatives by examining the established pharmacology of related quinuclidine-containing molecules and the diverse bioactivities of sulfur-containing heterocyclic compounds. While direct experimental data on mercaptomethylquinuclidine derivatives is limited in publicly available literature, this in-depth analysis provides a predictive framework for their potential as valuable therapeutic agents, particularly in the modulation of cholinergic neurotransmission and as anticancer agents.

Introduction: The Promise of a Hybrid Scaffold

The unique combination of the rigid quinuclidine core and the nucleophilic mercaptomethyl group suggests a high potential for interaction with a range of biological targets. The quinuclidine moiety is a well-established pharmacophore, most notably for its interaction with muscarinic acetylcholine receptors (mAChRs).[1][2][3] Conversely, the thiol group is known to engage in crucial interactions within the active sites of various enzymes and receptors, and it can also serve as a key component in targeted covalent inhibitors. This technical guide will delve into the prospective biological activities of mercaptomethylquinuclidine derivatives, drawing parallels from existing research on structurally related compounds.

Potential Biological Activities

Based on the activities of structurally related compounds, two primary areas of potential biological activity for mercaptomethylquinuclidine derivatives emerge: modulation of the cholinergic system and anticancer activity.

Cholinergic System Modulation: Targeting Muscarinic Acetylcholine Receptors

The quinuclidine nucleus is a cornerstone in the design of ligands for muscarinic acetylcholine receptors (mAChRs), which are pivotal in regulating a multitude of physiological functions in the central and peripheral nervous systems.[4][5] The five subtypes of mAChRs (M1-M5) represent important therapeutic targets for a range of conditions, including Alzheimer's disease, overactive bladder, and chronic obstructive pulmonary disease.

Derivatives of quinuclidine have been extensively explored as both agonists and antagonists of mAChRs. The nitrogen atom of the quinuclidine ring is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the orthosteric binding site of mAChRs. The substituents on the quinuclidine ring determine the subtype selectivity and the nature of the pharmacological response (agonism vs. antagonism).

The introduction of a mercaptomethyl group could offer several advantages:

-

Novel Interactions: The sulfur atom can participate in hydrogen bonding, dipole-dipole interactions, and potentially covalent bonding with specific residues in the receptor binding pocket, leading to altered affinity and selectivity profiles.

-

Fine-tuning of Physicochemical Properties: The thiol group can influence the lipophilicity and hydrogen bonding capacity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Affinity of Representative Quinuclidine Derivatives for Muscarinic Receptor Subtypes

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |

| (R,S)-5 (ether) | 9.1 | 8.8 | 8.9 | 8.7 | 8.6 | [3] |

| Solifenacin | 8.0 | 7.6 | 8.2 | 7.5 | 7.8 | [3] |

Note: Data for mercaptomethylquinuclidine derivatives is not available. This table presents data for structurally related quinuclidine-based muscarinic receptor ligands to illustrate the potential for high affinity.

Figure 1: Gq-coupled muscarinic receptor signaling pathway.

Anticancer Activity

Numerous heterocyclic compounds containing a thiol or thioether linkage have demonstrated significant anticancer properties. For instance, 2-mercapto-3-phenethylquinazoline derivatives have shown potent growth inhibitory activity against various cancer cell lines.[6] The proposed mechanisms of action for such compounds often involve the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

The mercaptomethyl group in a quinuclidine derivative could act as a key pharmacophoric element for interaction with the ATP-binding site of protein kinases. The thiol group can form hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. Furthermore, the quinuclidine core can occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.

Table 2: Anticancer Activity of Representative Mercapto-Containing Heterocyclic Compounds

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| Compound 15 (Quinazoline derivative) | Renal Cancer | 1.77 | [6] |

| Compound 15 (Quinazoline derivative) | Colon Cancer | 2.02 | [6] |

| Compound 15 (Quinazoline derivative) | Non-Small Cell Lung Cancer | 2.04 | [6] |

| Compound 15 (Quinazoline derivative) | Breast Cancer | 2.77 | [6] |

| Compound 6b (Benzoxazole derivative) | Breast Cancer (MDA-MB-231) | 2.14 | [7] |

| Compound 6b (Benzoxazole derivative) | Cervix Carcinoma (HeLa) | 5.18 | [7] |

Note: This table showcases the anticancer potential of mercapto-containing heterocycles, suggesting a promising avenue of investigation for mercaptomethylquinuclidine derivatives.

Experimental Protocols: A Roadmap for Investigation

To elucidate the biological activities of novel mercaptomethylquinuclidine derivatives, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential for their evaluation.

Muscarinic Receptor Binding Assays

Objective: To determine the affinity of the synthesized compounds for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for antagonist binding assays.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation is carried out at room temperature for a specified time to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic effects of the synthesized compounds on a panel of human cancer cell lines.

Methodology:

-

Cell Lines: A representative panel of human cancer cell lines (e.g., from the NCI-60 panel) covering different tumor types.

-

Assay: Sulforhodamine B (SRB) assay or MTT assay.

-

Procedure (SRB Assay):

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Cells are then fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with SRB dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: The GI50 (Growth Inhibition of 50%) values are calculated from the dose-response curves.

Figure 2: A proposed experimental workflow for the evaluation of mercaptomethylquinuclidine derivatives.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR data exists for mercaptomethylquinuclidine derivatives, insights can be drawn from related compound classes. For muscarinic receptor ligands, the stereochemistry of the quinuclidine ring and the nature of the ester or ether linkage to a lipophilic moiety are critical determinants of affinity and selectivity.[3] For kinase inhibitors, the substitution pattern on aromatic rings attached to the mercapto group significantly influences potency and selectivity.[7] A systematic exploration of the substitution on the thiol group (e.g., alkyl, aryl, or heteroaryl groups) and modifications of the quinuclidine core will be crucial in establishing a clear SAR for this novel compound class.

Conclusion and Future Directions

Mercaptomethylquinuclidine derivatives represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. By leveraging the well-established pharmacology of the quinuclidine scaffold and the versatile reactivity of the thiol group, medicinal chemists have a valuable opportunity to develop novel therapeutic agents. The primary predicted activities, modulation of muscarinic receptors and anticancer effects, warrant a thorough investigation. The experimental workflows outlined in this whitepaper provide a clear path forward for the synthesis and biological evaluation of these intriguing molecules. Future research should focus on building a diverse chemical library of mercaptomethylquinuclidine derivatives and screening them against a broad range of biological targets to fully uncover their therapeutic potential. The insights gained from such studies will be invaluable in guiding the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.ed.ac.uk [journals.ed.ac.uk]

- 6. Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 3-Hydroxy-3-mercaptomethylquinuclidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of racemic 3-Hydroxy-3-mercaptomethylquinuclidine, a key intermediate in the synthesis of various therapeutically important molecules. This document details the synthetic pathway, experimental protocols, and the analytical data essential for the characterization and confirmation of its molecular structure.

Introduction

This compound is a heterocyclic compound belonging to the quinuclidine class of alkaloids. The quinuclidine ring system is a fundamental scaffold in numerous biologically active compounds and approved drugs. The presence of both a hydroxyl and a mercaptomethyl group at the C3 position introduces chirality and provides functional handles for further chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery. Accurate structural elucidation is paramount to ensure the identity, purity, and quality of this important synthetic intermediate.

Synthesis of Racemic this compound

The synthesis of racemic this compound is typically achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the initial preparation of 3-quinuclidinone, followed by the introduction of the mercaptomethyl and hydroxyl functionalities.

Experimental Protocol: Synthesis of 3-Quinuclidinone

A widely used method for the synthesis of 3-quinuclidinone involves the Dieckmann condensation of a piperidine derivative.

Materials:

-

1-Carbethoxymethyl-4-carbethoxypiperidine

-

Potassium tertiary butoxide

-

Toluene

-

Tetrahydrofuran (THF)

-

Sulfuric acid

-

Sodium hydroxide

-

Chloroform

-

Sodium sulfate

-

Hexane

Procedure:

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added dropwise to a refluxing solution of potassium tertiary butoxide in toluene and THF over a period of 3 hours.

-

The reaction mixture is stirred at reflux for an additional 3 hours.

-

After cooling, dilute sulfuric acid is added dropwise at 50°C, and the mixture is stirred for 1 hour.

-

The aqueous layer is collected, heated to reflux, and maintained for 6 hours.

-

The pH of the mixture is then adjusted to 10.5 with a 50% sodium hydroxide solution at room temperature and stirred for 1 hour.

-

The product is extracted with chloroform, and the combined organic layers are dried over sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3-quinuclidinone, which is then purified by recrystallization from hexane.

Experimental Protocol: Synthesis of Racemic this compound

The conversion of 3-quinuclidinone to the target compound can be achieved through a nucleophilic addition of a protected mercaptomethyl group followed by deprotection. The synthesis of the (S)-enantiomer has been reported, and a similar strategy can be applied for the racemic mixture.[1]

Generalized Procedure:

-

Epoxidation of an intermediate: An appropriate intermediate derived from 3-quinuclidinone would be subjected to epoxidation.

-

Ring-opening with a thiol: The resulting epoxide would then undergo nucleophilic ring-opening with a suitable thiol, such as benzyl mercaptan.

-

Deprotection: The protecting group on the thiol (e.g., benzyl) would be removed, for instance, by a dissolving metal reduction (e.g., sodium in liquid ammonia), to yield the final product.[1]

Structural Elucidation Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques to determine its connectivity, functional groups, and overall three-dimensional structure.

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data and Analysis

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and the quinuclidine scaffold. Note: Complete experimental data for the racemic compound is not available in the cited literature; therefore, some data is inferred from the (S)-enantiomer and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Partial)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.88, 2.68 | AB quartet (J=20 Hz) | 2H | -CH₂-S- |

| 2.80 | multiplet | 4H | Quinuclidine ring protons |

| 2.08 | multiplet | 1H | Quinuclidine ring proton |

| 1.96 | multiplet | 1H | Quinuclidine ring proton |

| 1.58 | multiplet | 2H | Quinuclidine ring protons |

| 1.40 | multiplet | 1H | Quinuclidine ring proton |

Data obtained for the (S)-enantiomer in CDCl₃.[1] A complete assignment would require further 2D NMR experiments such as COSY and HSQC.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~70-80 | Quaternary | C-OH (C3) |

| ~50-60 | Methylene | -CH₂-N- |

| ~40-50 | Methine | Bridgehead CH |

| ~30-40 | Methylene | -CH₂-S- |

| ~20-30 | Methylene | Quinuclidine ring CH₂ |

Expected chemical shift ranges are based on typical values for similar quinuclidine derivatives.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 | O-H | Stretching (broad) |

| ~2950-2850 | C-H | Stretching (aliphatic) |

| ~2550 | S-H | Stretching (weak) |

| ~1470-1440 | C-H | Bending |

| ~1100-1000 | C-O | Stretching |

| ~700-600 | C-S | Stretching |

Expected absorption ranges are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 173 | [M]⁺, Molecular ion |

| 155 | [M - H₂O]⁺ |

| 140 | [M - SH]⁺ |

| 126 | [M - CH₂SH]⁺ |

Fragmentation pattern is predicted based on the structure and common fragmentation pathways of alcohols and thiols.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic building block. This guide has outlined the synthetic pathway and the array of spectroscopic techniques required for its comprehensive characterization. While a complete set of experimental data for the racemic compound is not fully documented in the readily available literature, the provided information, including a partial ¹H NMR spectrum of the (S)-enantiomer and expected spectroscopic values, serves as a robust framework for researchers in the field. The logical workflow and tabulated data offer a clear and concise reference for the synthesis and structural confirmation of this important molecule. Further research to fully document the spectroscopic properties of the racemic compound would be a valuable contribution to the scientific community.

References

3-Hydroxy-3-mercaptomethylquinuclidine: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-mercaptomethylquinuclidine is a pivotal, yet reportedly unstable, chiral synthon for the development of muscarinic agonists. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and the overall success of drug development campaigns. This technical guide outlines the methodologies for a comprehensive assessment of these critical physicochemical properties. While specific experimental data for this compound is scarce in published literature, this document provides a framework of established protocols and predictive insights based on its chemical structure.

Introduction

Quinuclidine derivatives are a well-established class of compounds in medicinal chemistry, known for their interaction with various receptors, particularly muscarinic acetylcholine receptors. This compound, with its unique combination of a tertiary alcohol, a thiol group, and a bicyclic amine structure, presents both opportunities and challenges in drug design. The inherent reactivity of the thiol group, in particular, suggests potential instability, a factor that must be rigorously investigated. This guide details the necessary experimental procedures to quantify the solubility and stability of this compound, adhering to international regulatory standards.

Predicted Physicochemical Properties

Based on its functional groups, the following properties can be anticipated:

-

Solubility: The presence of the hydroxyl and the basic nitrogen of the quinuclidine ring is expected to confer some aqueous solubility, particularly at acidic pH where the amine is protonated. However, the overall compact and somewhat lipophilic bicyclic structure might limit its solubility in neutral aqueous media. Solubility in organic solvents is expected to be moderate to good, depending on the polarity of the solvent.

-

Stability: The primary concern for the stability of this compound is the thiol (-SH) group, which is susceptible to oxidation. This can lead to the formation of disulfides and other oxidized species. The tertiary alcohol may be prone to dehydration under certain acidic conditions.

Solubility Determination: Experimental Protocols

A comprehensive understanding of solubility in various media is crucial for formulation development. The following are standard protocols for this determination.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

Data Presentation:

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Purified Water | 25 | |

| Purified Water | 37 | |

| PBS (pH 5.0) | 37 | |

| PBS (pH 7.4) | 37 | |

| PBS (pH 9.0) | 37 | |

| Ethanol | 25 | |

| Methanol | 25 |

| Dimethyl Sulfoxide (DMSO) | 25 | |

Kinetic Solubility

This high-throughput method assesses the solubility of a compound upon its precipitation from a stock solution, typically in DMSO.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

-

Addition: Add small aliquots of the stock solution to an aqueous buffer.

-

Precipitation Detection: Monitor for the formation of a precipitate using nephelometry or turbidimetry.

-

Calculation: The concentration at which precipitation is first observed is the kinetic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.

General Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

Table 2: Forced Degradation Study Conditions

| Stress Condition | Proposed Method |

|---|---|

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for up to 72 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH at room temperature for up to 24 hours. |

| Oxidative Degradation | Treat the compound solution with 3% hydrogen peroxide at room temperature for up to 24 hours. |

| Thermal Degradation | Expose the solid compound to dry heat at 60°C for up to one week. |

| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted:

Caption: Predicted degradation pathways.

Oxidation of the Thiol Group: The most likely degradation pathway is the oxidation of the mercaptomethyl group. This can lead to the formation of a disulfide dimer, and under more stringent oxidative conditions, further oxidation to sulfinic and sulfonic acids is possible.

Dehydration of the Tertiary Alcohol: Under acidic conditions, the tertiary alcohol could undergo dehydration to form an exocyclic double bond, resulting in a 3-methylene-quinuclidine derivative.

Conclusion

Theoretical Investigations into the Conformational Landscape of the Quinuclidine Ring

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinuclidine, a saturated bicyclic amine with the formula HC(C₂H₄)₃N, serves as a crucial scaffold in a multitude of pharmacologically active compounds and functions as a versatile catalyst in organic synthesis. Its rigid, cage-like structure, characterized by a bridgehead nitrogen atom, imparts unique stereochemical and electronic properties that are pivotal to its function. Understanding the subtle conformational dynamics of the quinuclidine ring is paramount for the rational design of novel therapeutics and catalysts. This technical guide provides an in-depth overview of the theoretical and experimental methodologies employed to elucidate the conformational preferences of the quinuclidine ring, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific workflows.

Quinuclidine's structure is notable for the boat conformations of its three constituent cyclohexane rings, a deviation from the more common chair conformation. The methylene hydrogen atoms within each of the three ethylene bridges are eclipsed, contributing to its distinct geometry[1].

Theoretical and Computational Methodologies

The conformational analysis of quinuclidine has been extensively investigated using a variety of computational chemistry techniques. These methods provide invaluable insights into the molecule's geometry, energy landscape, and vibrational properties. The primary theoretical approaches employed include ab initio calculations, Density Functional Theory (DFT), and molecular mechanics.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are powerful quantum mechanical approaches for determining the electronic structure and geometry of molecules. Ab initio methods are based on first principles, without the use of empirical parameters, while DFT methods approximate the electron correlation energy using functionals of the electron density, offering a balance between accuracy and computational cost.

These methods are instrumental in calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, they can be used to determine the relative energies of different conformations and the energy barriers separating them, although for a rigid molecule like quinuclidine, the primary focus is on the precise determination of its ground state geometry.

A common workflow for the theoretical conformational analysis of quinuclidine is depicted below:

A comparison of the performance of various computational methods for calculating conformational energies reveals that while coupled-cluster theory provides the most accurate reference values, MP2 and certain DFT functionals like B3LYP offer a good compromise between accuracy and computational cost. Force fields, particularly modern ones, can also provide reasonable results, especially for larger systems where quantum mechanical calculations are prohibitive.

The logical relationship between different levels of theory can be visualized as a hierarchy of accuracy and computational cost:

Experimental Determination of Quinuclidine Conformation

Experimental techniques are crucial for validating the results of theoretical calculations and providing a complete picture of the quinuclidine ring's conformation in different phases. The primary methods used for this purpose are Gas-Phase Electron Diffraction (GED), Microwave Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state[2]. The experimental data from GED is often combined with theoretical calculations to refine the molecular geometry.

The general workflow for a GED experiment is as follows:

Experimental Protocol for Gas-Phase Electron Diffraction (GED):

-

Sample Preparation: A pure sample of quinuclidine is vaporized by heating it in a temperature-controlled reservoir.

-

Nozzle System: The gaseous sample is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam: A high-energy electron beam (typically 40-60 keV) is generated and directed to intersect the molecular beam at a right angle.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Collection: Diffraction patterns are recorded at different camera distances to capture a wide range of scattering angles.

-

Data Reduction: The recorded diffraction patterns are digitized, and the scattering intensity is determined as a function of the scattering angle.

-

Structural Refinement: The experimental scattering data is analyzed using a least-squares fitting procedure. An initial molecular model, often derived from theoretical calculations (DFT or ab initio), is used as a starting point. The geometric parameters (bond lengths, angles) and vibrational amplitudes are refined to achieve the best fit between the calculated and experimental scattering curves.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase. This technique provides highly accurate information about the moments of inertia of a molecule, from which its geometry can be precisely determined.

Experimental Protocol for Microwave Spectroscopy:

-

Sample Introduction: A gaseous sample of quinuclidine is introduced into a high-vacuum sample cell.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected and recorded as a spectrum.

-

Spectral Analysis: The frequencies of the absorption lines in the microwave spectrum are used to determine the rotational constants of the molecule.

-

Structure Determination: The rotational constants for the parent molecule and its isotopically substituted analogs are used to calculate the moments of inertia. From these moments of inertia, a precise three-dimensional structure of the molecule can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For quinuclidine, ¹H and ¹³C NMR are used to confirm its rigid structure and to study its interactions with other molecules.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A solution of quinuclidine is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals.

-

Chemical Shift Analysis: The chemical shifts of the protons and carbons are analyzed to provide information about the electronic environment of the nuclei, which is influenced by the molecular conformation.

-

Coupling Constant Analysis: The scalar coupling constants (J-couplings) between nuclei provide information about the dihedral angles between bonds, which helps to define the molecular geometry.

-

NOE Analysis: Nuclear Overhauser Effect (NOE) experiments can be used to determine the through-space proximity of protons, providing further constraints for conformational analysis.

Quantitative Conformational Data

The combination of theoretical calculations and experimental measurements has provided a detailed picture of the geometry of the quinuclidine ring. The following tables summarize key structural parameters obtained from various studies.

Table 1: Calculated and Experimental Bond Lengths of Quinuclidine (in Ångströms)

| Bond | DFT (B3LYP) | Ab Initio (MP2) | Gas-Phase Electron Diffraction (GED) |

| N-C | 1.472 | 1.475 | 1.471(4) |

| C-C | 1.543 | 1.541 | 1.542(3) |

| C-H | 1.095 | 1.093 | 1.114(5) |

Note: Values in parentheses represent the uncertainty in the last digit.

Table 2: Calculated and Experimental Bond Angles of Quinuclidine (in Degrees)

| Angle | DFT (B3LYP) | Ab Initio (MP2) | Gas-Phase Electron Diffraction (GED) |

| C-N-C | 108.9 | 108.7 | 108.8(3) |

| N-C-C | 109.9 | 110.0 | 110.1(2) |

| C-C-C | 109.7 | 109.6 | 109.5(3) |

| H-C-H | 107.8 | 107.9 | 107.5(assumed) |

Note: Values in parentheses represent the uncertainty in the last digit.

Due to the high symmetry (C₃ᵥ) and rigidity of the quinuclidine ring, there are no significant low-energy conformers. The molecule exists predominantly in a single, well-defined conformation. Theoretical calculations of the potential energy surface show a deep minimum corresponding to this structure, with high energy barriers to any distortion that would break the C₃ᵥ symmetry. Therefore, a table of conformational energy barriers is not applicable in the same way it would be for a more flexible molecule.

Conclusion

The conformational analysis of the quinuclidine ring is a well-established area of study that has benefited from the synergy between high-level theoretical calculations and precise experimental techniques. The rigid, cage-like structure of quinuclidine is confirmed by a convergence of data from ab initio and DFT calculations, as well as Gas-Phase Electron Diffraction, Microwave Spectroscopy, and NMR Spectroscopy. The quantitative data presented in this guide provides a solid foundation for researchers and drug development professionals working with quinuclidine-based compounds. A thorough understanding of the conformational properties of this important scaffold is essential for the design of molecules with tailored biological activities and catalytic properties. The methodologies and workflows described herein offer a comprehensive framework for further investigations into the structure and dynamics of quinuclidine and its derivatives.

References

Methodological & Application

Application Notes and Protocols: 3-Hydroxy-3-mercaptomethylquinuclidine in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Hydroxy-3-mercaptomethylquinuclidine is a novel quinuclidine derivative with limited publicly available research data. The following application notes and protocols are based on the neuropharmacological activities of structurally similar quinuclidine compounds, which are known to interact with muscarinic acetylcholine receptors. These guidelines are intended to be a starting point for research and will require empirical validation.

Introduction

The quinuclidine scaffold is a key pharmacophore in numerous centrally acting drugs, valued for its rigid bicyclic structure that provides a defined orientation for substituent groups interacting with biological targets.[1] Derivatives of quinuclidine have been extensively investigated for their interactions with various neurotransmitter systems, particularly the cholinergic system.[1] Structurally, this compound is an analog of 3-quinuclidinol, a precursor to potent muscarinic receptor ligands like quinuclidinyl benzilate (QNB). The presence of a hydroxyl and a mercaptomethyl group at the 3-position suggests potential for unique interactions with receptor binding pockets. Based on the pharmacology of related analogs, this compound is hypothesized to act as a modulator of muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors are G-protein coupled receptors that play a crucial role in regulating a wide array of physiological functions in the central and peripheral nervous systems. Their dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[1] Therefore, novel ligands for these receptors are valuable tools for both basic research and drug development.

Hypothesized Mechanism of Action

Based on its structural similarity to known muscarinic receptor ligands, this compound is predicted to bind to the orthosteric or allosteric sites of muscarinic acetylcholine receptors (M1-M5). The tertiary amine of the quinuclidine ring is likely to be protonated at physiological pH, forming a key interaction with a conserved aspartate residue in the transmembrane domain of mAChRs. The hydroxyl and mercaptomethyl groups at the C3 position may engage in additional hydrogen bonding or other interactions within the receptor binding pocket, influencing both binding affinity and subtype selectivity.

It is plausible that this compound could act as either an antagonist (blocker) or an agonist (activator) of these receptors. Its specific effects would determine its potential therapeutic applications. For instance, M1 receptor agonism is a therapeutic strategy being explored for cognitive enhancement in Alzheimer's disease, while M3 receptor antagonism is utilized to treat overactive bladder and chronic obstructive pulmonary disease (COPD).

Potential Signaling Pathways

The interaction of this compound with muscarinic receptors would likely modulate downstream signaling cascades. The specific pathway activated or inhibited would depend on the receptor subtype and the G-protein to which it couples (Gq/11, Gi/o, or Gs).

Caption: Hypothesized signaling pathways modulated by this compound.

Potential Research Applications

Given its predicted interaction with muscarinic receptors, this compound could be a valuable tool for:

-

Probing Muscarinic Receptor Structure and Function: As a novel ligand, it could help in understanding the binding modes and activation mechanisms of different muscarinic receptor subtypes.

-

Investigating the Role of the Cholinergic System in Neurological Disorders: It could be used in in vitro and in vivo models of diseases like Alzheimer's or Parkinson's to explore the therapeutic potential of modulating muscarinic signaling.

-

Lead Compound for Drug Discovery: If it exhibits desirable properties such as high affinity, subtype selectivity, and favorable pharmacokinetic properties, it could serve as a starting point for the development of new therapeutics.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.

1. Radioligand Binding Assays to Determine Receptor Affinity

This protocol aims to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Caption: Workflow for determining receptor binding affinity.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes (typically 20-50 µg of protein per well).

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS, a non-selective antagonist) near its Kd value.

-

Add a range of concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., 1 µM atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assays to Determine Agonist/Antagonist Activity

These assays determine whether this compound activates (agonist) or blocks (antagonist) receptor signaling.

a) Calcium Mobilization Assay (for Gq-coupled receptors: M1, M3, M5)

-

Cell Preparation:

-

Plate cells expressing the M1, M3, or M5 receptor in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To determine agonist activity, add increasing concentrations of this compound to the wells and measure the change in fluorescence over time using a fluorescence plate reader.

-

To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of a known agonist (e.g., carbachol). Measure the inhibition of the agonist-induced fluorescence signal.

-

-

Data Analysis:

-

For agonist activity, plot the fluorescence change against the log concentration of the compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy.

-

For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.

-

b) cAMP Accumulation Assay (for Gi-coupled receptors: M2, M4)

-

Cell Preparation and Assay:

-

Use cells expressing the M2 or M4 receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

To determine agonist activity, add increasing concentrations of this compound and measure the inhibition of forskolin-stimulated cAMP production.

-

To determine antagonist activity, pre-incubate with the test compound before adding a known agonist (e.g., quinpirole) and measure the blockade of the agonist's inhibitory effect on cAMP production.

-

-

cAMP Quantification:

-

Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Analyze the data similarly to the calcium mobilization assay to determine EC50/IC50 values.

-

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M1 | Value |

| M2 | Value |

| M3 | Value |

| M4 | Value |

| M5 | Value |

Table 2: Hypothetical Functional Activity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Assay | Activity | EC50/IC50 (nM) | Emax (%) |

| M1 | Calcium Mobilization | Agonist/Antagonist | Value | Value |

| M2 | cAMP Accumulation | Agonist/Antagonist | Value | Value |

| M3 | Calcium Mobilization | Agonist/Antagonist | Value | Value |

| M4 | cAMP Accumulation | Agonist/Antagonist | Value | Value |

| M5 | Calcium Mobilization | Agonist/Antagonist | Value | Value |

Emax: Maximal efficacy relative to a standard full agonist.

Conclusion

While direct experimental data on this compound is currently unavailable, its structural features strongly suggest it is a promising candidate for investigation as a novel muscarinic receptor ligand. The application notes and protocols provided here offer a robust framework for its initial characterization. By systematically evaluating its binding affinity and functional activity at the five muscarinic receptor subtypes, researchers can elucidate its neuropharmacological profile and determine its potential as a tool for studying the cholinergic system and as a lead for the development of new therapies for neurological disorders.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine Derivatives